

Structural Elucidation of Fusarin C: A Technical Guide Using NMR Spectroscopy

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Compound of Interest

Compound Name: *Fusarin C*

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This in-depth technical guide details the structural elucidation of **Fusarin C**, a mycotoxin produced by various *Fusarium* species, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a comprehensive overview of the requisite experimental protocols, a quantitative analysis of NMR data, and a visual representation of the structural elucidation workflow and biosynthetic pathway.

Introduction

Fusarin C is a polyketide-derived mycotoxin that has garnered significant attention due to its mutagenic properties.^[1] The complex structure of **Fusarin C**, featuring a polyene chain and a substituted 2-pyrrolidone ring, necessitates advanced analytical techniques for its complete characterization. High-field Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural determination of such natural products.^{[1][2]} This guide will walk through the methodologies and data interpretation central to this process.

Data Presentation: NMR Spectral Data of Fusarin C

The structural assignment of **Fusarin C** is based on a detailed analysis of its high-field ¹H and ¹³C NMR spectra. The following tables summarize the quantitative NMR data, including chemical shifts (δ) and coupling constants (J), which are crucial for piecing together the molecular framework.

Table 1: ¹H NMR Data for **Fusarin C**

Position	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)
2-CH ₃	1.95	d	7.0
3-H	7.20	dq	15.0, 7.0
4-H	6.55	d	15.0
5-H	6.80	dd	15.0, 10.0
6-H	6.40	dd	15.0, 10.0
7-H	6.25	d	15.0
8-H	6.65	d	15.0
10-CH ₃	2.10	s	
11-H	7.05	s	
13-OH	5.10	br s	
14-OH	2.85	br s	
15-CH ₂	3.80	m	
16-NH	7.01	br s	
17-H	4.50	d	3.0
18-H	3.55	d	3.0
20-OCH ₃	3.75	s	
21-CH ₃	1.30	t	7.5
22-H	2.60	q	7.5

Data sourced from Gelderblom et al., 1984.[3]

Table 2: ¹³C NMR Data for **Fusarin C**

Position	Chemical Shift (δ ppm)
1	167.5
2	129.5
3	138.0
4	130.5
5	135.5
6	132.0
7	139.0
8	125.0
9	145.0
10	195.0
11	98.5
12	20.5
13	78.0
14	60.0
15	42.0
16	175.0
17	65.0
18	55.0
20	51.5
21	14.0
22	22.0
23	12.5

Data sourced from Gelderblom et al., 1984.[\[3\]](#)

Experimental Protocols

The successful elucidation of **Fusarin C**'s structure relies on a suite of NMR experiments. Below are detailed methodologies for these key experiments.

Sample Preparation

A pure sample of **Fusarin C** (typically 5-10 mg for ^1H and 20-50 mg for ^{13}C NMR) is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform- d (CDCl_3) or methylene chloride- d_2 (CD_2Cl_2), and transferred to a 5 mm NMR tube.^[3] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

1D NMR Spectroscopy

- ^1H NMR (Proton NMR): This is the foundational experiment for determining the proton environment in the molecule.
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
 - Acquisition Parameters:
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on concentration.
 - Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR (Carbon NMR): This experiment identifies the number of unique carbon atoms and their chemical environments.
 - Spectrometer: 100 MHz (for a 400 MHz ^1H instrument) or higher.

- Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
 - Spectral Width: 200-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Processing: Similar to ^1H NMR, with referencing to the solvent carbon signals.

2D NMR Spectroscopy

2D NMR experiments are essential for establishing connectivity between atoms.

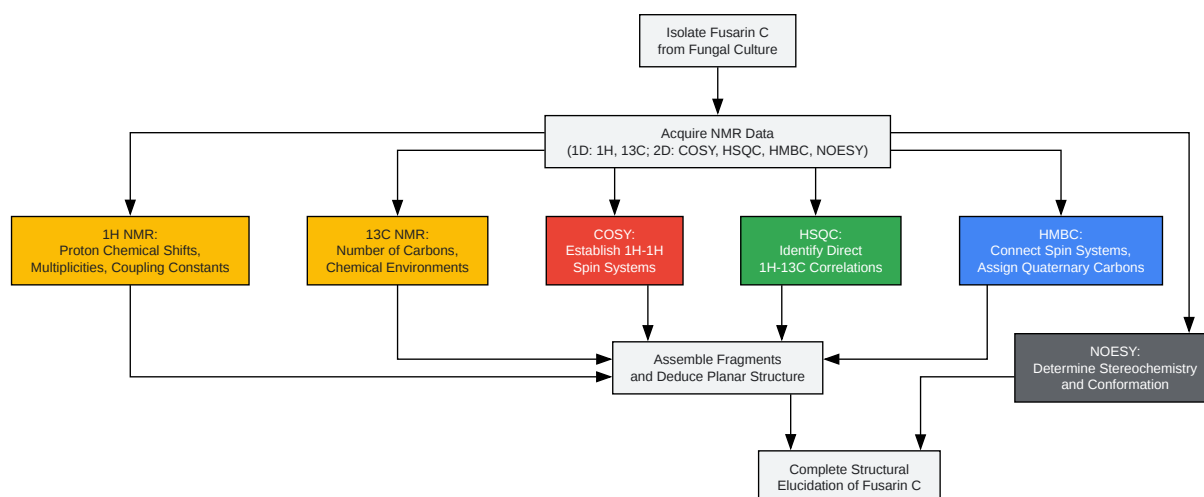
- COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) spin-spin coupling networks, revealing adjacent protons.
 - Pulse Sequence: cosygpmfph.
 - Acquisition Parameters:
 - Spectral Width (F1 and F2): Same as 1D ^1H NMR.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 2-8.
 - Processing: 2D Fourier transformation, phasing, and symmetrization.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (^1H - ^{13}C) pairs.
 - Pulse Sequence: hsqcedetgpsisp2.3.
 - Acquisition Parameters:

- Spectral Width (F2 - ^1H): Same as 1D ^1H NMR.
- Spectral Width (F1 - ^{13}C): Appropriate range to cover all carbon signals (e.g., 180 ppm).
- Number of Increments (F1): 128-256.
- Number of Scans per Increment: 4-16.
- $^1\text{J}(\text{C},\text{H})$ Coupling Constant: Optimized for an average one-bond coupling (e.g., 145 Hz).
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four), crucial for connecting spin systems and identifying quaternary carbons.
 - Pulse Sequence: hmbcgplpndqf.
 - Acquisition Parameters:
 - Spectral Widths: Similar to HSQC.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 8-32.
 - Long-Range Coupling Constant ($^n\text{J}(\text{C},\text{H})$): Optimized for an average long-range coupling (e.g., 8 Hz).
- NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information about the stereochemistry and 3D structure.
 - Pulse Sequence: noesygpqh.
 - Acquisition Parameters:
 - Spectral Widths (F1 and F2): Same as 1D ^1H NMR.
 - Number of Increments (F1): 256-512.

- Number of Scans per Increment: 8-16.
- Mixing Time: 300-800 ms, optimized to observe NOE cross-peaks.

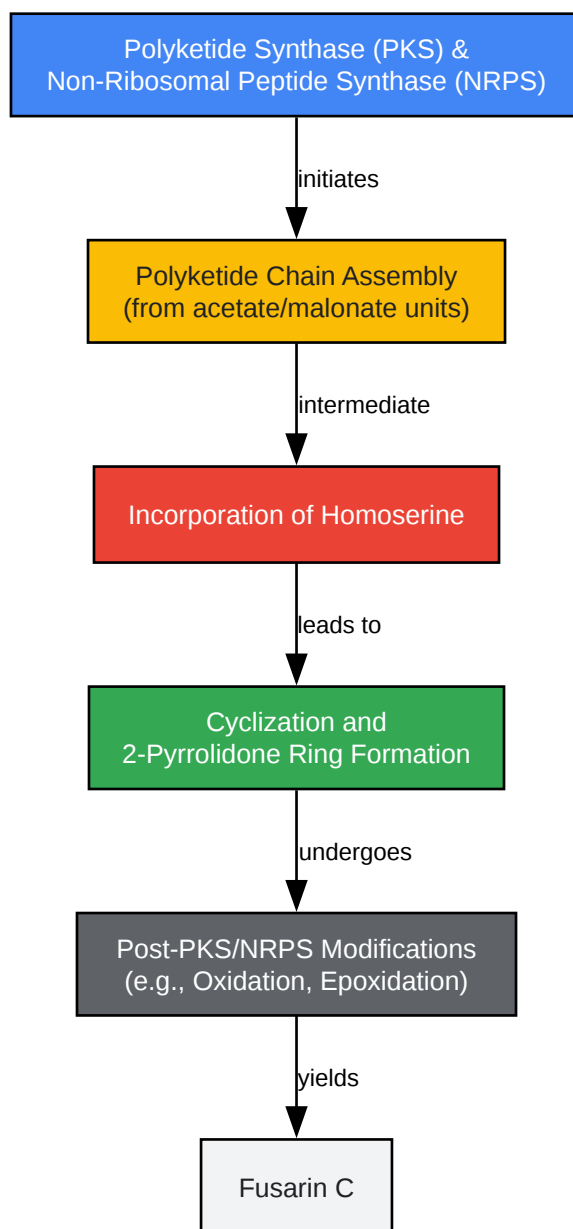
Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of **Fusarin C** and its biosynthetic origin.



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NMR Experimental Workflow for **Fusarin C**



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